molecular formula C3H7NNa5O9P3 B1583747 [Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt CAS No. 2235-43-0

[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt

Cat. No. B1583747
CAS RN: 2235-43-0
M. Wt: 408.96 g/mol
InChI Key: OSBMVGFXROCQIZ-UHFFFAOYSA-I
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Description

Nitrilotris(methylene)tris-phosphonic acid pentasodium salt, also known as NTMP or NTP, is an organophosphate compound used in a variety of scientific research applications. It is an important reagent in organic synthesis and has been studied for its potential in biochemistry and physiology. NTMP has a wide range of applications, including in the synthesis of pharmaceuticals, in the treatment of wastewater, and in the study of biochemical and physiological processes.

Scientific Research Applications

Crystal Structure Analysis

Nitrilotris(methylene)tris-phosphonic acid pentasodium salt (NTMP) has been studied for its crystal structure. Single-crystal X-ray diffraction and spectroscopy reveal complex structures involving two-dimensional layers and bridges comprising sodium hydration octahedra. These studies provide insights into the molecular architecture and potential applications in materials science (Somov et al., 2018).

Interaction with Transition Metals

Research on NTMP's interaction with transition metals, specifically Mn(II), demonstrates its ability to form organic-inorganic hybrids with interesting structural properties. These interactions could have implications for the development of new materials and catalysts (Cabeza et al., 2002).

Environmental and Industrial Applications

NTMP's degradation in the presence of MnII and molecular oxygen is significant for environmental and industrial applications. This study provides insights into the fate of phosphonates in various applications including cooling water systems, oil production, and detergents (Nowack & Stone, 2000).

Role in Reverse Osmosis Desalination

NTMP is used as an antiscalant in reverse osmosis (RO) desalination. The study of its oxidative degradation by UV photolysis of persulfate reveals its importance in improving water recovery from RO concentrate and reducing the risk of eutrophication (Wang et al., 2019).

Coordination Chemistry and Biological Activity

NTMP analogs exhibit potential in coordination chemistry and biological applications, showing selective antitumor effects and inhibitory effects on tumor cell migration. This research opens avenues for the development of new pharmaceuticals and therapeutic agents (Gałęzowska et al., 2017).

Catalytic Applications

NTMP has been introduced as an organocatalyst for the preparation of quinoxalines, indicating its potential use in organic synthesis and pharmaceutical industry due to its efficiency, safety, and recyclability (Fathi & Sardarian, 2015).

Interaction with Calcite

The study of NTMP's interaction with calcite offers valuable information for understanding its role in inhibiting scale formation, which is crucial in various industrial processes, including oil production and water treatment (Kan, Fu, & Tomson, 2005).

Agricultural Use

NTMP's application in agriculture, particularly as a component of water-soluble fertilizers, demonstrates its utility in enhancing crop yield and agricultural productivity (Semenov et al., 2020).

Corrosion Inhibition

Research on NTMP's role in inhibiting corrosion, especially in the presence of Zn2+ and ascorbate, is significant for protecting metals in industrial settings (Rao, Rao, & Babu, 2005).

Role in Detergent Formulation

The study on NTMP's complexation properties and its interaction with detergent components like TAED reveals its importance in the formulation of environmentally friendly cleaning products (Deluchat et al., 2002).

properties

IUPAC Name

pentasodium;[bis(phosphonatomethyl)amino]methyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H12NO9P3.5Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBMVGFXROCQIZ-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NNa5O9P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6419-19-8 (Parent)
Record name Pentasodium nitrilotris(methylenephosphonate)
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DSSTOX Substance ID

DTXSID8029232
Record name Pentasodium nitrilotris(methylenephosphonate)
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Molecular Weight

408.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Aqueous solution: Clear pale yellow liquid; [MSDSonline]
Record name Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:5)
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Record name Pentasodium nitrilotris(methylenephosphonate)
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Product Name

[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt

CAS RN

2235-43-0
Record name Pentasodium nitrilotris(methylenephosphonate)
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Record name Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:5)
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Record name Pentasodium nitrilotris(methylenephosphonate)
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Record name Pentasodium hydrogen C,C',C''-nitrilotris(methylphosphonate)
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Record name PENTASODIUM AMINOTRIMETHYLENE PHOSPHONATE
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Record name PENTASODIUM NITRILOTRIS(METHYLENEPHOSPHONATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NS Goringe, IA Maxwell - Third International RILEM Workshop on …, 1999 - books.google.com
Phosphate bonding is the basis of many refractories and cements. The literature on the topic has been the subject of two previous reviews. Kingery summarised the literature up to 1950 …
Number of citations: 4 books.google.com
NS Joshua - 1997 - researchdirect.westernsydney.edu …
A cement material has been developed that has a controllable set time, compressive strength of about 50 MPa and shrinkage of under 2% when heated to 960 degrees centigrade. The …

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